N-Methyl Metribuzin

Übersicht

Beschreibung

N-Methyl Metribuzin is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Vorbereitungsmethoden

The synthesis of N-Methyl Metribuzin typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the triazine ring: This can be achieved by the cyclization of appropriate precursors under controlled conditions.

Introduction of tert-butyl group: This step involves the alkylation of the triazine ring with tert-butyl halides in the presence of a base.

Introduction of methylamino group: This can be done by the reaction of the triazine intermediate with methylamine.

Introduction of methylthio group: This step involves the thiolation of the triazine ring with methylthiolating agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

N-Methyl Metribuzin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino or methylthio groups can be replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

Herbicidal Efficacy

N-Methyl metribuzin is primarily employed for its herbicidal properties. It operates by inhibiting photosynthesis in susceptible plant species, effectively controlling weed populations in various crops.

Control of Rigid Brome

A study conducted in Southern Australia demonstrated the effectiveness of this compound in controlling rigid brome (Bromus rigidus) in no-till barley crops. The herbicide was applied at varying rates (135 to 270 g ai/ha), with incorporated by sowing (IBS) methods yielding over 67% control compared to post-emergent applications. The highest rate provided up to 90% control but resulted in significant phytotoxicity, reducing crop density by 23% .

Slow-Release Formulations

Research on slow-release formulations of metribuzin has shown that embedding the herbicide in biodegradable matrices enhances its biological efficacy. In laboratory experiments, embedded formulations exhibited sustained herbicidal activity against various weed species, achieving nearly 100% effectiveness in suppressing weeds like Amaranthus retroflexus and Sinapis arvensis over a 28-day period . This approach not only improved weed control but also promoted better crop growth compared to free-form applications.

Physiological Effects on Non-Target Species

While this compound effectively controls weeds, it can have adverse effects on non-target plant species. A study examining its impact on Echinacea purpurea and Echinacea angustifolia revealed that high doses (750-1250 g ha^-1) led to decreased leaf dry weight and increased oxidative stress, indicated by elevated malondialdehyde (MDA) levels . These findings underscore the importance of careful dosage management to mitigate potential harm to beneficial plants.

Comparative Effectiveness with Other Herbicides

This compound is often used in conjunction with other herbicides to enhance weed control efficacy. For instance, tank mixtures with pendimethalin have been shown to provide reliable control of rigid brome while minimizing crop damage . Such combinations can be particularly useful in complex weed management scenarios where multiple species are present.

Case Study 1: Wheat and Barley Stands

In a series of experiments conducted on wheat and barley stands infested with weeds, the biological efficacy of embedded this compound was compared to its free form. The results indicated that the embedded formulation not only maintained but often exceeded the herbicidal activity of the free form across multiple time points, demonstrating its potential for improved weed management strategies .

Case Study 2: Sequential Applications in Soybean

A study focused on the sequential application of metribuzin on soybean crops showed that strategic timing and dosage could optimize weed control while promoting crop health. This research highlighted the adaptability of this compound within integrated weed management systems .

Wirkmechanismus

The mechanism of action of N-Methyl Metribuzin involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or proteins, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

N-Methyl Metribuzin can be compared with other similar triazine compounds, such as:

2,6-di-tert-butyl-4-methylphenol: This compound is also a triazine derivative with tert-butyl groups, but it lacks the methylamino and methylthio groups, making it less versatile in certain applications.

tert-Butyl (4-(methylamino)phenyl)carbamate: This compound contains a tert-butyl and methylamino group but differs in its overall structure and reactivity.

Biologische Aktivität

N-Methyl Metribuzin is a derivative of the herbicide metribuzin, which is widely used in agricultural practices for weed control. This article explores the biological activity of this compound, focusing on its efficacy as a herbicide, its effects on various plant species, and its potential environmental and health implications.

Overview of this compound

This compound is characterized by its molecular formula and a molecular weight of 231.33 g/mol. It is primarily used in agricultural settings to control broadleaf weeds and grasses in crops such as potatoes and soybeans. The compound functions by inhibiting photosynthesis, leading to the death of targeted plants.

Efficacy Studies

Recent studies have demonstrated that this compound exhibits significant herbicidal activity against various weed species. For instance, a study comparing free and embedded formulations of metribuzin revealed that both forms effectively suppressed the growth of Amaranthus retroflexus and Sinapis arvensis:

| Sample Type | Day 14 (%) | Day 21 (%) | Day 28 (%) |

|---|---|---|---|

| Free MET | 66.7 | 95.0 | 100.0 |

| Embedded MET | 57.1 | 90.0 | 97.5 |

| Free TBM | 44.8 | 64.0 | 88.0 |

| Embedded TBM | 53.3 | 67.0 | 92.1 |

The results indicated that this compound achieved complete mortality of both weed species by day 28, demonstrating its potency as a herbicide .

This compound acts primarily by inhibiting photosystem II, disrupting the photosynthetic electron transport chain. This inhibition leads to the accumulation of reactive oxygen species (ROS) within plant cells, causing oxidative stress and ultimately cell death .

Effects on Non-Target Species

While this compound is effective against targeted weeds, it also poses risks to non-target plant species. Research has shown that exposure to metribuzin can lead to physiological and morphological changes in sensitive species like Echinacea:

- Oxidative Stress Indicators : Increased levels of malondialdehyde (MDA), a marker for lipid peroxidation, were observed in metribuzin-treated plants, indicating oxidative damage .

- Growth Inhibition : Significant reductions in growth parameters were noted at high application rates (above 500 g/ha), suggesting that care must be taken to minimize impacts on surrounding flora .

Environmental Impact

The environmental persistence of this compound raises concerns regarding its potential accumulation in soil and water systems. Studies indicate that metribuzin can degrade in soil but may persist long enough to affect non-target organisms . Furthermore, adsorption studies suggest that the compound can bind to soil particles, influencing its mobility and bioavailability:

| Parameter | Value |

|---|---|

| Adsorption Rate (mg/g) | 1.453 - 1.565 |

| Kinetic Model | Pseudo second order |

These findings highlight the need for careful management practices when using this compound to mitigate potential environmental risks .

Health Implications

Occupational exposure to metribuzin has been studied for potential health risks, particularly concerning lymphohematopoietic malignancies. A study indicated an elevated risk ratio for leukemia among high-exposure groups, suggesting a possible association between metribuzin use and certain cancers . However, more research is needed to establish definitive links and understand the underlying mechanisms.

Eigenschaften

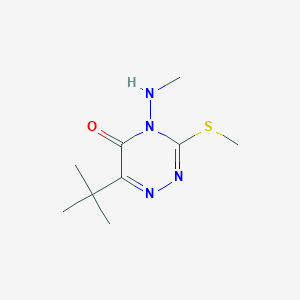

IUPAC Name |

6-tert-butyl-4-(methylamino)-3-methylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4OS/c1-9(2,3)6-7(14)13(10-4)8(15-5)12-11-6/h10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFWXRSTOLHNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(N(C1=O)NC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538663 | |

| Record name | 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56742-45-1 | |

| Record name | 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.